Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound features an ethyl ester group, an aminoethyl side chain, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of ethyl imidazole-4-carboxylate with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of amides, acids, or other substituted imidazole derivatives.
Scientific Research Applications
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The aminoethyl side chain can further enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound features a methyl group on the imidazole ring and is used in carbohydrate analysis.
Aminoethyl imidazolines: These compounds are used as corrosion inhibitors and emulsifiers in various industrial applications.
The unique combination of an ethyl ester group, an aminoethyl side chain, and an imidazole ring in this compound distinguishes it from other imidazole derivatives, providing it with distinct chemical and biological properties.
Biological Activity
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is a compound belonging to the class of imidazole derivatives, which are recognized for their diverse biological activities. This compound is particularly interesting due to its structural features, which include an ethyl ester and an aminoethyl group. These features contribute to its chemical reactivity and potential biological applications.
Structural Characteristics
- Molecular Formula : C₇H₁₄N₄O₂
- Molecular Weight : 170.21 g/mol
- CAS Number : 1787868-42-1
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of numerous derivatives with potentially enhanced biological activity.
Synthesis Methods
This compound can be synthesized through several methods, often involving the reaction of imidazole derivatives with ethyl chloroacetate or similar reagents under controlled conditions. The specific conditions (temperature, solvent, and catalysts) can significantly influence the yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This interaction is crucial for compounds targeting metalloproteins.
- Receptor Modulation : The aminoethyl group can form hydrogen bonds with receptor proteins, influencing their function and affecting various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL |
Bacillus subtilis | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate that the compound has a strong inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent .
Study on Antibacterial Properties
A comprehensive study evaluated the antibacterial effects of various imidazole derivatives, including this compound. The study reported that this compound exhibited a complete bactericidal effect against S. aureus and E. coli within eight hours of exposure .
Research on Enzyme Inhibition
Another research effort focused on the compound's potential as an enzyme inhibitor. It was tested against several enzymes involved in metabolic pathways relevant to infectious diseases. The results indicated that it could inhibit specific enzymes at concentrations as low as 50 μM, suggesting its potential utility in drug development .
Properties
IUPAC Name |
ethyl 1-(2-aminoethyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-11(4-3-9)6-10-7/h5-6H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDUGLTIXSKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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